![molecular formula C26H32Br2N4O B182787 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 74151-34-1](/img/structure/B182787.png)
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a quinazoline derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
科学研究应用
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has potential applications in scientific research. One such application is in the study of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves the inhibition of specific enzymes and receptors involved in cell proliferation. This compound has been found to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, this compound can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in lab experiments is its specificity in targeting specific enzymes and receptors involved in cell proliferation. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and angiogenesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
合成方法
The synthesis of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been achieved using various methods. One such method involves the reaction of 2-(2,4-dibromophenyl)acetonitrile with 6-methoxy-2-nitroaniline in the presence of potassium carbonate and copper powder. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired compound.
属性
CAS 编号 |
74151-34-1 |
|---|---|
产品名称 |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
分子式 |
C26H32Br2N4O |
分子量 |
576.4 g/mol |
IUPAC 名称 |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C26H32Br2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+ |
InChI 键 |
YWPCLBUQOZWORF-GXDHUFHOSA-N |
手性 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
规范 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



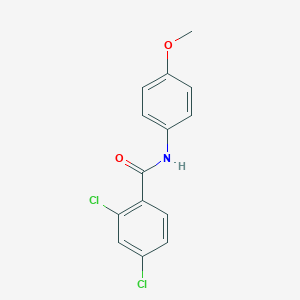
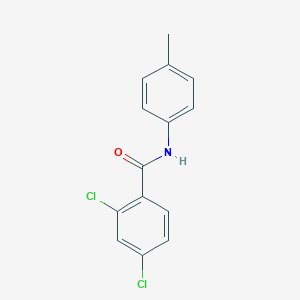
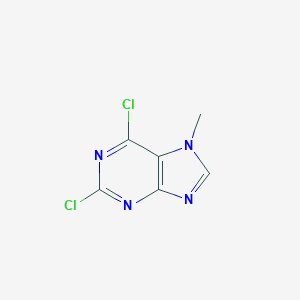
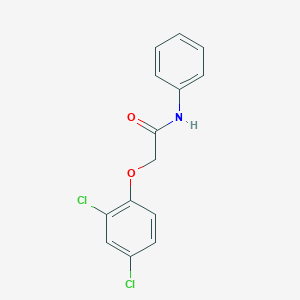
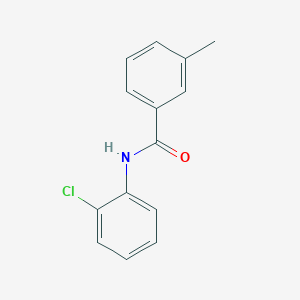


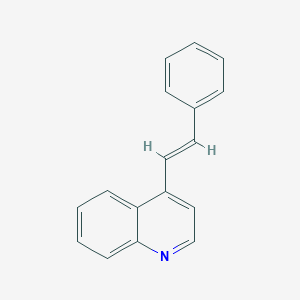
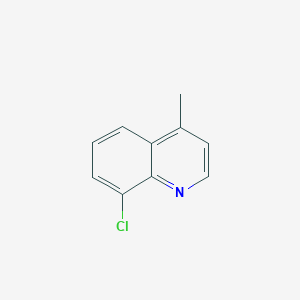
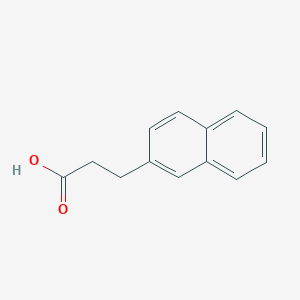
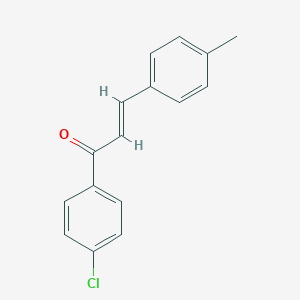
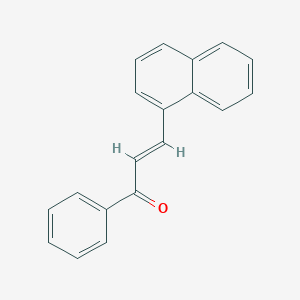

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)